![molecular formula C38H56P2 B12893786 (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)
(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene and chloroform .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including biaryl compounds and heterocycles, which are valuable in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .
Propiedades
Fórmula molecular |
C38H56P2 |
|---|---|
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3 |
Clave InChI |
SKCMIKXIHUVXEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


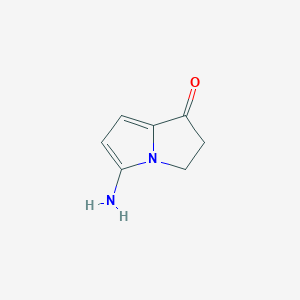
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

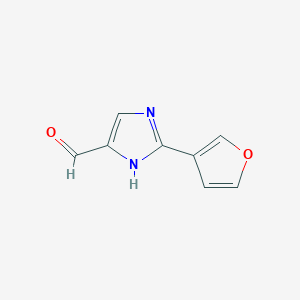

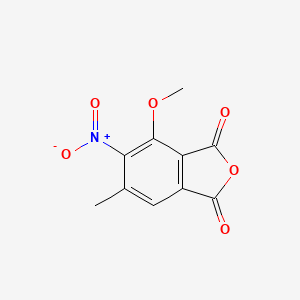
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
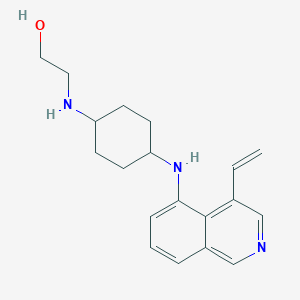
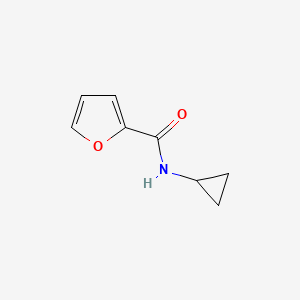
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)



